Cas no 2137622-06-9 (Thiazole, 5-bromo-2-(3-bromopropyl)-)

5-Bromo-2-(3-bromopropyl)thiazole is a brominated thiazole derivative characterized by its reactive bromine substituents at the 5-position of the thiazole ring and the 3-position of the propyl side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized thiazoles. Its dual bromine functionality allows for selective modifications, making it valuable in pharmaceutical and agrochemical research. The thiazole core contributes to its potential bioactivity, while the bromine atoms enhance its reactivity in cross-coupling and nucleophilic substitution reactions. Suitable for controlled functionalization, it is commonly used in medicinal chemistry and material science applications.
Thiazole, 5-bromo-2-(3-bromopropyl)- structure
2137622-06-9 structure
Product Name:Thiazole, 5-bromo-2-(3-bromopropyl)-
CAS No:2137622-06-9
MF:C6H7Br2NS
MW:284.999478578568
CID:5286822
Update Time:2025-10-05

Thiazole, 5-bromo-2-(3-bromopropyl)- Chemical and Physical Properties

Names and Identifiers

    • Thiazole, 5-bromo-2-(3-bromopropyl)-
    • Inchi: 1S/C6H7Br2NS/c7-3-1-2-6-9-4-5(8)10-6/h4H,1-3H2
    • InChI Key: PFMAIRKPIBCDGY-UHFFFAOYSA-N
    • SMILES: S1C(Br)=CN=C1CCCBr

Thiazole, 5-bromo-2-(3-bromopropyl)- Pricemore >>

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Additional information on Thiazole, 5-bromo-2-(3-bromopropyl)-

Recent Advances in the Study of Thiazole, 5-bromo-2-(3-bromopropyl)- (CAS: 2137622-06-9): A Promising Compound in Chemical Biology and Drug Discovery

Thiazole derivatives have long been recognized for their significant roles in medicinal chemistry, particularly due to their diverse biological activities. Among these, the compound Thiazole, 5-bromo-2-(3-bromopropyl)- (CAS: 2137622-06-9) has recently garnered attention for its potential applications in drug discovery and chemical biology. This research brief aims to provide an overview of the latest studies focusing on this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.

The synthesis of Thiazole, 5-bromo-2-(3-bromopropyl)- has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic bromination to achieve higher efficiency. The compound's structural features, including the bromine substituents, contribute to its reactivity and make it a valuable intermediate in the synthesis of more complex thiazole-based molecules. These advancements in synthetic methodologies have opened new avenues for exploring its biological properties.

In terms of biological activity, preliminary studies have demonstrated that Thiazole, 5-bromo-2-(3-bromopropyl)- exhibits promising antimicrobial and anticancer properties. In vitro assays have shown significant inhibitory effects against a range of bacterial and fungal pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents. Additionally, its ability to modulate key cellular pathways involved in cancer progression has been investigated, with results indicating selective cytotoxicity against certain cancer cell lines. These findings underscore the compound's versatility and therapeutic potential.

Further research has explored the mechanism of action of Thiazole, 5-bromo-2-(3-bromopropyl)- at the molecular level. Computational modeling and molecular docking studies have revealed its interactions with specific protein targets, such as enzymes involved in DNA replication and cell cycle regulation. These insights have provided a foundation for structure-activity relationship (SAR) studies, which are crucial for optimizing the compound's efficacy and reducing potential side effects. The integration of computational and experimental approaches has significantly accelerated the development of thiazole-based therapeutics.

Despite these promising results, challenges remain in the clinical translation of Thiazole, 5-bromo-2-(3-bromopropyl)-. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. Recent efforts have focused on derivatization and formulation strategies to enhance the compound's pharmacokinetic properties. Collaborative research between academic institutions and pharmaceutical companies is expected to play a pivotal role in overcoming these hurdles and advancing the compound toward clinical trials.

In conclusion, Thiazole, 5-bromo-2-(3-bromopropyl)- (CAS: 2137622-06-9) represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features, combined with its diverse biological activities, make it a valuable subject of ongoing research. Continued exploration of its synthetic pathways, biological mechanisms, and therapeutic applications will likely yield significant contributions to the development of novel drugs. This research brief highlights the current state of knowledge and identifies key areas for future investigation, providing a valuable resource for professionals in the field.

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